molecular formula C18H19N3O3 B12182955 N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12182955
M. Wt: 325.4 g/mol
InChI Key: GHAOKIAIPQRXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core. The structure includes a 2-(2-methoxyphenyl)ethyl group attached via a carboxamide linkage at position 4 of the oxazolo[5,4-b]pyridine scaffold, with methyl substituents at positions 3 and 5.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-11-10-14(16-12(2)21-24-18(16)20-11)17(22)19-9-8-13-6-4-5-7-15(13)23-3/h4-7,10H,8-9H2,1-3H3,(H,19,22)

InChI Key

GHAOKIAIPQRXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with oxazole precursors under dehydrative conditions. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Reference
N-[2-(2-Methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₀H₂₁N₃O₃ 339.39 3-Me, 6-Me, 4-carboxamide (2-methoxyPE) Carboxamide, oxazole-pyridine
N-[(2-Methoxyphenyl)methyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₂₁N₃O₃ 339.39 3-Me, 6-isoPr, 4-carboxamide (2-methoxyBz) Carboxamide, branched alkyl
N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₈H₁₉N₃O₄ 341.36 3-Me, 6-Me, 4-carboxamide (4-methoxyPh) Carboxamide, para-methoxy
3-Phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridin-4-carboxylic acid C₁₉H₁₃N₃O₃ 331.33 3-Ph, 6-pyridinyl, 4-COOH Carboxylic acid, aromatic rings

Key Observations:

Substituent Effects: Methoxy Position: The target compound’s 2-methoxyphenylethyl group (ortho-methoxy) may confer distinct steric and electronic properties compared to the para-methoxy derivative (). Para-substitution often enhances metabolic stability but may reduce receptor binding affinity in certain CNS targets . Alkyl vs.

Functional Group Impact :

  • Carboxamide derivatives (e.g., target compound) exhibit higher metabolic stability compared to carboxylic acid analogues (), which are prone to rapid elimination via conjugation .

Inferred Pharmacological Profiles

  • Methyl substituents at positions 3 and 6 may mimic the melatonin receptor-binding motif seen in ramelteon, a structurally related insomnia drug ().
  • SAR Trends :
    • Lipophilicity : Higher lipophilicity (e.g., isoPr substituent in ) correlates with enhanced CNS penetration but may increase off-target binding.
    • Polar Groups : Carboxamide-containing derivatives () show better solubility profiles than ester or carboxylic acid analogues (), critical for oral bioavailability .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds, specifically pyridine derivatives. Its structure suggests significant potential in medicinal chemistry, particularly for targeting neurological and inflammatory disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2 with a molecular weight of 297.31 g/mol. The compound features a methoxyphenyl group and an oxazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC18H22N2O2
Molecular Weight297.31 g/mol
Structural ClassPyridine Derivative
Key Functional GroupsMethoxy, Oxazole

The mechanism of action for this compound involves interaction with specific biological targets such as receptors or enzymes. Similar compounds have shown influence on neurotransmitter systems and inflammatory mediators, indicating potential therapeutic roles in neuropsychiatric disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may act as a modulator of metabotropic glutamate receptors (mGluR), which are crucial in the treatment of neuropsychiatric disorders. For instance, related compounds have demonstrated negative allosteric modulation of mGluR2 with an IC50 value in the nanomolar range .
  • Anti-inflammatory Properties : The compound's structure allows it to potentially inhibit pro-inflammatory cytokines and mediators. Similar oxazole derivatives have been studied for their ability to reduce inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on mGluR Modulation :
    • A study assessed the pharmacological properties of related compounds that modulate mGluR activity. The results indicated significant inhibition of glutamate-induced calcium mobilization in CHO cells expressing recombinant human mGluR2 .
  • Antiproliferative Activity :
    • Another study evaluated a series of pyridine derivatives for antiproliferative activity against human tumor cell lines. Compounds similar to this compound showed promising results with GI50 values in the nanomolar to micromolar range .
  • Inflammatory Response Modulation :
    • Research has also focused on the anti-inflammatory effects of oxazole derivatives. These studies suggest that modifications to the oxazole structure can enhance the compound's efficacy in reducing inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.